Hemsloside G1
Description
Contextualization within Triterpenoid (B12794562) Saponins (B1172615)
Hemsloside G1 is classified as a triterpenoid saponin (B1150181). nih.gov Saponins are a diverse group of glycosides, which are compounds containing a carbohydrate molecule (glycon) bound to a non-carbohydrate moiety (aglycone). In the case of triterpenoid saponins, the aglycone is a thirty-carbon triterpene skeleton. These compounds are widely distributed in the plant kingdom and are known for their distinctive foaming properties in water. nih.gov
The intricate nature of these sugar linkages and the core triterpene structure are key areas of interest for researchers, as they influence the compound's biological interactions. The enzymatic removal of these sugar groups can alter the molecule's activity, a defense mechanism observed in some plants. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C53H84O23 naturalproducts.netebiohippo.com |
| Molecular Weight | 1089.24 g/mol lookchem.com |
| CAS Number | 129385-80-4 ebiohippo.comsigmaaldrich.com |
| Chemical Class | Triterpenoid Saponin nih.gov |
| Aglycone | Oleanolic Acid scite.ainih.gov |
| Glycosidic Nature | Bidesmosidic scite.ai |
This table is interactive. Users can sort and filter the data.
Significance in Ethnobotanical and Traditional Medicinal Plant Studies
The study of this compound is also rooted in its connection to plants used in traditional medicine. It has been isolated from several plant species, notably from the genus Hemsleya and Aralia, which have a history of use in traditional Chinese medicine. nih.govscribd.com For instance, this compound has been identified in the tubers of Hemsleya pengxianensis. nih.gov
Plants belonging to the Araliaceae family, from which related compounds have been isolated, are used traditionally for a variety of ailments. scribd.comresearchgate.net The ethnobotanical context provides a valuable starting point for modern scientific investigation, guiding researchers to natural sources of potentially significant compounds like this compound. The traditional uses of these plants often hint at the underlying biological activities of their constituent molecules.
Research Landscape and Scientific Interest in this compound
The scientific interest in this compound is multifaceted, spanning chemical isolation, structural elucidation, and the investigation of its biological properties. The initial isolation and identification of this compound from natural sources were significant achievements in phytochemistry. nih.gov
Current research often involves the isolation of this compound and related saponins from various plant materials to explore their chemical diversity. researchgate.net Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for determining the precise structure of these complex molecules. scite.ai
The research landscape also includes comparative studies of this compound with other saponins to understand structure-activity relationships. For example, research has been conducted on a methyl ester of this compound, highlighting how small chemical modifications can lead to different compounds. scite.ai The broader field of saponin research is active, with ongoing efforts to discover new structures and explore their potential applications. nih.govmdpi.com
Table 2: Research Highlights of this compound
| Research Area | Key Findings |
|---|---|
| Natural Occurrence | Isolated from Hemsleya pengxianensis and other related plant species. nih.gov |
| Chemical Structure | A bidesmosidic glycoside of oleanolic acid with complex sugar moieties. scite.ai |
| Related Compounds | A methyl ester of this compound has been identified and studied. scite.ai |
| Analytical Methods | Structure elucidated using NMR and other spectroscopic techniques. scite.ai |
This table is interactive. Users can sort and filter the data.
Structure
2D Structure
Properties
Molecular Formula |
C53H84O23 |
|---|---|
Molecular Weight |
1089.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(63)34(60)32(58)26(72-45)21-70-43-36(62)33(59)31(57)25(19-54)71-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-46-39(65)40(38(64)41(75-46)42(66)67)74-44-35(61)30(56)24(55)20-69-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24-,25+,26+,27?,28?,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,43+,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
InChI Key |
ZLWLOHPUYLUMPQ-SKUFTGKCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Isolation and Structural Characterization of Hemsloside G1
Discovery and Primary Botanical Source: Hemsleya graciliflora (Cucurbitaceae)
Hemsloside G1 is a complex triterpenoid (B12794562) saponin (B1150181) that was first isolated from the rhizomes of Hemsleya graciliflora. researchgate.netcapes.gov.br This plant, belonging to the Cucurbitaceae family, is a traditional Chinese medicinal herb. researchgate.netajol.info The genus Hemsleya is known for its rich phytochemical composition, which includes various triterpenoids and their glycosides. ajol.infosafacura.org Research into the chemical constituents of Hemsleya graciliflora led to the identification of several oleanolic glucuronide saponins (B1172615), among which this compound was a novel discovery. researchgate.net Its structure was elucidated as the β-gentiobiosyl ester of oleanolic acid 3-O-α-L-arabinopyranosyl-(1→3)-β-D-glucuronide. researchgate.net
Extraction and Purification Methodologies for this compound Isolation
The isolation of this compound from its botanical source involves a multi-step process of extraction and purification designed to separate it from a complex mixture of other phytochemicals.
The general procedure begins with the powdered, dried rhizomes of the plant. ajol.info These are typically subjected to solvent extraction, often using methanol (B129727) (MeOH) under reflux. ajol.info The resulting crude methanol extract is then concentrated under reduced pressure. ajol.info Subsequently, the extract is suspended in warm water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their solubility. ajol.info
Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, employing a gradient elution system with solvent mixtures like petroleum ether-ethyl acetate to separate the fractions. ajol.info It is crucial to select appropriate extraction conditions, as studies on related saponins have shown that extraction with methanol under reflux can lead to the partial conversion of the natural compounds into their methyl esters. fbise.edu.pk Therefore, using aqueous methanol or water extraction can be a preferable method to isolate the native glycosides without chemical modification. fbise.edu.pk The final purification of the targeted compound, this compound, relies on repeated column chromatography until a pure sample is obtained. researchgate.net
Spectroscopic Techniques for Structural Elucidation of this compound
The definitive determination of the intricate molecular structure of this compound was accomplished through a combination of advanced spectroscopic methods and chemical analysis. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were the principal techniques employed. researchgate.net
NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like saponins and glycosides. hyphadiscovery.comnih.gov For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential to piece together its structure.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. oxinst.com These initial spectra help identify the basic components, such as the triterpenoid aglycone and the types of sugar residues present.
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the structure of individual sugar units and the aglycone. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for determining the sequence of sugar units and identifying the linkage points between the sugars and the aglycone. hyphadiscovery.com
Through the comprehensive analysis of these NMR data, researchers were able to identify the aglycone as oleanolic acid and determine the specific nature, sequence, and linkage of the sugar chains attached to it. researchgate.netnih.gov
Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. measurlabs.comlcms.cz For this compound, MS analysis was used to confirm the molecular formula derived from NMR data and elemental analysis.
In addition to NMR and MS, structural elucidation often involves chemical methods to confirm certain structural features. researchgate.net Chemical derivatization, the process of chemically modifying a compound, can be employed to enhance analytical capabilities. sigmaaldrich.comresearchgate.net
For instance, derivatization is often used to improve the volatility and thermal stability of compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comnih.govjfda-online.com Functional groups present in this compound, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, can be targeted. researchgate.net Silylation, for example, converts these polar functional groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters, making the molecule more amenable to GC analysis. sigmaaldrich.com For LC-MS, derivatization can introduce a readily ionizable group to enhance detection sensitivity. ddtjournal.comnih.gov While specific derivatization protocols for this compound are not detailed in the primary literature, these standard techniques are fundamental in the broader field of natural product chemistry for confirming structural aspects and for quantitative analysis.
Biosynthetic Pathways and Biotransformation of Hemsloside G1
Putative Biosynthetic Routes of Triterpenoid (B12794562) Saponins (B1172615) in Hemsleya Species
The biosynthesis of triterpenoid saponins like Hemsloside G1 is a multi-step process that begins with the synthesis of a triterpenoid backbone, which is then modified by various enzymes. While the specific enzymes in Hemsleya species have not been fully characterized, the general pathway can be inferred from extensive research on other plants.
The journey begins with the cyclization of 2,3-oxidosqualene (B107256), a precursor synthesized through the mevalonate (B85504) (MVA) pathway. wikipedia.orgmdpi.com This crucial cyclization step is catalyzed by oxidosqualene cyclases (OSCs). For oleanane-type saponins, such as those with an oleanolic acid aglycone like this compound, the key enzyme is β-amyrin synthase (bAS), which converts 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. wikipedia.orgnih.gov
Following the formation of the β-amyrin backbone, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These enzymes are responsible for the hydroxylation and oxidation of the triterpene skeleton. Specifically, enzymes from the CYP716A subfamily are known to catalyze the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid, the aglycone of this compound. nih.govnih.gov
The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the oleanolic acid aglycone. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the aglycone, creating the complex glycosidic chains characteristic of saponins. nih.gov The specific UGTs responsible for attaching the unique sugar sequence to oleanolic acid to form this compound in Hemsleya species are yet to be identified.
Table 1: Putative Key Enzymes in the Biosynthesis of the Aglycone of this compound (Oleanolic Acid)
| Enzyme Class | Specific Enzyme (Putative) | Substrate | Product | Function in Pathway |
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | Formation of the pentacyclic triterpene skeleton. |
| Cytochrome P450 Monooxygenase (CYP450) | CYP716A family enzymes | β-Amyrin | Oleanolic Acid | Oxidation of the C-28 methyl group to a carboxylic acid. |
Enzymatic and Microbial Biotransformation of Saponins, with Implications for this compound
Once synthesized, saponins like this compound can undergo further structural modifications through enzymatic and microbial processes. These transformations can significantly alter their biological properties.
The vast structural diversity of saponins is largely attributable to the activity of glycosyltransferases (UGTs). nih.gov These enzymes exhibit both substrate and regiospecificity, meaning they can recognize specific aglycones and attach sugar moieties at precise positions. Different UGTs can add different sugars or create different linkages, leading to a wide array of saponin (B1150181) structures even from a single aglycone. mdpi.comcjnmcpu.com While the specific UGTs in Hemsleya are unknown, research in other plants has shown that families of UGTs are responsible for the step-wise assembly of sugar chains on triterpenoid cores. cjnmcpu.comsemanticscholar.org The complexity of the sugar chains on this compound suggests the involvement of multiple UGTs in its biosynthesis.
When orally ingested, complex saponins like this compound are often poorly absorbed in their intact form due to their large molecular size and hydrophilicity. mdpi.com The gut microbiota plays a crucial role in their biotransformation. mdpi.comacs.org Intestinal bacteria produce a variety of glycosidases that can hydrolyze the glycosidic bonds of saponins, cleaving off the sugar moieties. mdpi.comfrontiersin.org This deglycosylation process is often a stepwise removal of sugars, leading to the formation of prosapogenins (partially hydrolyzed saponins) and ultimately the aglycone (oleanolic acid in the case of this compound). mdpi.com
This microbial metabolism can significantly impact the bioactivity of the parent compound. In many cases, the metabolites, particularly the aglycone, exhibit enhanced biological activity compared to the original glycoside. mdpi.com Studies on other oleanolic acid saponins have shown that gut bacteria can indeed transform them into oleanolic acid. nih.gov Therefore, it is highly probable that this compound is metabolized by the human gut microbiota to produce oleanolic acid and various intermediate prosapogenins.
Table 2: Potential Biotransformation Products of this compound by Intestinal Microbiota
| Original Compound | Aglycone | Putative Metabolites (after hydrolysis) | Transforming Agent |
| This compound | Oleanolic Acid | Oleanolic acid, Prosapogenins (partially deglycosylated forms) | Intestinal microbiota (via glycosidases) |
Methodological Approaches in Hemsloside G1 Research
In Vitro Cell Culture Models for Efficacy and Mechanistic Studies
To investigate the biological activities of Hemsloside G1, researchers utilize a variety of in vitro cell culture models. These systems provide a controlled environment to study cellular responses outside of a living organism. emulatebio.com The choice of model is critical for generating relevant and predictive data. nih.gov
Initially, two-dimensional (2D) monolayer cell cultures are often employed for high-throughput screening to identify potential biological effects. frontiersin.org These traditional models, while cost-effective and reliable for initial screens, may lack the complexity of native tissue environments. emulatebio.com
To better mimic in vivo conditions, three-dimensional (3D) cell culture models such as spheroids and organoids are increasingly used. frontiersin.orgmdpi.com These models feature cell-to-cell and cell-to-matrix interactions, as well as nutrient and oxygen gradients that are more representative of a natural physiological or pathophysiological state. frontiersin.org For instance, patient-derived organoids can be used to create "biobanks" for studying compounds against a background of genetic mutations found in original tissues. mdpi.com Models of human erythropoiesis have been developed from hematopoietic progenitor cells to study red blood cell disorders and test therapeutic strategies. nih.gov
The selection of the cell source is paramount. Primary human cells are considered the gold standard as they most accurately reflect the functionality of the human organ in vivo. nih.gov However, due to logistical challenges, immortalized cell lines, such as the HepG2 hepatoma cell line, are also widely used, particularly for studies related to cancer research. nih.gov
Biochemical and Biophysical Assays for Target Identification and Validation
Identifying the specific molecular target of a compound like this compound is a critical step in drug discovery. nih.govfiveable.me This is achieved through a suite of biochemical and biophysical assays designed to measure the direct interaction between the compound and its putative target, typically a protein. evotec.com
Biochemical assays measure the effect of a compound on the activity of a target molecule, such as an enzyme. evotec.com These can include fluorescence-based assays (e.g., FRET), luminescence-based assays, and radiometric assays. evotec.comdalriadatx.com Biophysical assays, conversely, directly measure the binding event. criver.com A key advantage of these methods is their ability to detect interactions without prior knowledge of the target's function. nih.gov
A range of sophisticated biophysical techniques are employed for target validation and to characterize the binding thermodynamics and kinetics of the interaction. sygnaturediscovery.com These methods provide crucial insights into how a compound binds to its target. criver.com
Interactive Table: Common Biophysical Assays in Drug Discovery
| Technique | Principle | Information Gained | Application in this compound Research |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when an analyte flows over an immobilized ligand. criver.com | Binding affinity (KD), kinetics (kon, koff), and specificity. criver.com | To quantify the binding of this compound to a potential protein target in real-time. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. sygnaturediscovery.com | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). sygnaturediscovery.com | To provide a complete thermodynamic profile of the interaction between this compound and its target. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. dalriadatx.com | Ligand-induced changes in protein thermal stability (ΔTm), indicating binding. | To screen for this compound binding against a panel of proteins or to validate a specific interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the magnetic properties of atomic nuclei upon ligand binding. criver.com | Structural details of the binding site, binding affinity, and conformational changes. criver.com | To identify the specific amino acid residues of a target protein that interact with this compound. |
The use of multiple, orthogonal assays is crucial, as each technique operates on different biophysical principles, and combining them provides a higher degree of confidence in the identified hits. nih.gov
Molecular Biology Techniques (e.g., Gene Expression Profiling, Proteomics)
Once a biological effect is observed, molecular biology techniques are employed to unravel the underlying mechanism of action. These methods provide a global view of how this compound alters cellular function at the level of genes and proteins. wikipedia.org
Gene Expression Profiling: This involves the measurement of the activity of thousands of genes simultaneously to create a picture of cellular function. wikipedia.org Techniques like DNA microarrays and RNA-Sequencing (RNA-Seq) can reveal which genes are turned "on" or "off" in response to treatment with this compound. wikipedia.orgbio-rad.com This information helps to identify the cellular pathways modulated by the compound. Real-Time PCR (qPCR) is then often used to validate the expression changes of specific genes identified in the genome-wide screen. bio-rad.com
Proteomics: Proteomics is the large-scale study of proteins. nih.gov It complements gene expression analysis by providing a more direct measure of the functional molecules in the cell. Two-dimensional gel electrophoresis (2D-PAGE) or more advanced mass spectrometry (MS)-based techniques can be used to compare the protein profiles of cells before and after treatment with this compound. nih.gov This can lead to the discovery of biomarkers and a deeper understanding of the compound's impact on protein interaction networks. nih.govnih.gov Chemical proteomics, in particular, uses chemical probes and mass spectrometry to identify the direct targets of a compound from the complex cellular proteome. discoveryontarget.com
These high-throughput techniques generate vast amounts of data, the analysis of which can generate new hypotheses about a compound's mechanism and guide further research. wikipedia.org
Advanced Chromatographic and Spectroscopic Techniques for Quantification and Impurity Profiling
The isolation, identification, and quantification of this compound from its natural source, such as plants from the Hemsleya genus, rely on advanced analytical techniques. ajol.inforesearchgate.net These methods are also vital for quality control, ensuring the purity and consistency of the compound for research. device.report
Chromatographic Techniques: Chromatography is a cornerstone for separating individual components from a complex mixture. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound. For example, a specific HPLC method has been developed to determine the content of various compounds, including this compound, in different species of Hemsleya. ajol.info This allows for the discrimination between plant sources based on their chemical profiles. ajol.info More advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) offer even faster and more efficient separations. researchgate.net For isolation, column chromatography is a fundamental step. researchgate.net
Interactive Table: Example HPLC Method for Analysis of Hemsleya Species
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 series HPLC system ajol.info |
| Column | Agilent Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) ajol.info |
| Mobile Phase | Acetonitrile (A) and Water (B) ajol.info |
| Detection Wavelength | 203 nm ajol.info |
| Flow Rate | 1.0 mL/min ajol.info |
| Column Temperature | 30°C ajol.info |
This table summarizes a published method used for the analysis of constituents in Hemsleya omeiensis, which includes this compound. ajol.info
Spectroscopic Techniques: Spectroscopy is used for the structural elucidation and identification of compounds. fiveable.me Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides precise molecular weight information, which is critical for identification. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of a molecule like this compound. researchgate.netfiveable.me The combination of these spectral data allows for the unambiguous identification of the compound after its isolation. researchgate.net
Future Perspectives and Emerging Research Directions
Exploration of Untapped Biological Potential and Novel Target Identification
The known biological activities of saponins (B1172615), such as anti-inflammatory, antitumor, and antiviral effects, provide a strong foundation for investigating the untapped potential of Hemsloside G1. nih.govnumberanalytics.com Future research should aim to move beyond preliminary screenings and identify the specific molecular targets and signaling pathways modulated by this compound. Its substantial distribution in the liver and lungs, a characteristic of some saponins, suggests a therapeutic potential for diseases affecting these organs. nih.gov
The complex structure of this compound, featuring multiple hydroxyl groups and sugar moieties, suggests a high potential for interacting with a variety of biological targets. naturalproducts.net Advanced screening platforms and "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in elucidating its mechanism of action and identifying novel protein interactions. This could reveal previously unknown therapeutic applications for a range of conditions.
Challenges in Saponin (B1150181) Research and Strategies for Overcoming Them
The advancement of this compound research is intrinsically linked to overcoming the general challenges associated with saponin studies. These multifaceted compounds present several hurdles from extraction to clinical application.
A primary challenge lies in the extraction and purification of this compound. numberanalytics.com Conventional methods are often time-consuming and may result in low yields and the co-extraction of other compounds, complicating purification. greenskybio.com The development of advanced and green extraction techniques, such as enzyme-assisted or microwave-assisted extraction, could offer more efficient and sustainable solutions. greenskybio.com
The structural complexity of saponins, including this compound, makes their isolation, identification, and quantification a difficult process. scielo.br The presence of numerous chiral centers and sugar linkages requires sophisticated analytical techniques for complete characterization. numberanalytics.com
Furthermore, the low bioavailability and short half-life of many saponins pose significant pharmacological challenges, leading to fluctuating plasma concentrations that can limit their clinical utility. nih.govnih.gov
Overcoming these obstacles will require a multidisciplinary approach. Strategies may include:
Advanced Extraction and Purification: Employing novel techniques and green solvents to improve efficiency and purity. greenskybio.com
Genetic Engineering: Enhancing the production of this compound in its source plants or engineering its production in microorganisms like yeast. numberanalytics.comgreenskybio.com
Formulation Development: Utilizing nanotechnology-based delivery systems, such as nanoparticles, to improve solubility, stability, and bioavailability. greenskybio.com
Innovative Research Methodologies for Comprehensive Biological Profiling
A thorough understanding of this compound's biological effects necessitates the adoption of innovative research methodologies. High-throughput screening (HTS) can rapidly assess its activity against a wide array of biological targets.
Advanced Analytical Techniques are crucial for both qualitative and quantitative analysis. Methods such as:
High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD). mdpi.commdpi.com
Ultra-Performance Liquid Chromatography (UPLC). mdpi.com
Capillary Electrophoresis (CE). mdpi.com
Mass spectrometry-based profiling for sensitive and rapid quantification. creative-proteomics.com
Computational tools , including molecular dynamics simulations and predictive modeling, can offer insights into the interactions of this compound with biological molecules and help in optimizing formulations. researchgate.net Network pharmacology can also be employed to predict potential targets and understand the compound's systemic effects. creative-proteomics.com
Potential for Rational Design of this compound Analogues and Derivatives
The chemical structure of this compound provides a rich scaffold for the rational design of analogues and derivatives with improved pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. greenskybio.com By systematically modifying the aglycone backbone or the attached sugar chains, researchers can investigate how these structural features influence biological activity.
This approach could lead to the development of new compounds with:
Enhanced Potency: Increased affinity for specific biological targets.
Improved Selectivity: Reduced off-target effects and potential for toxicity.
Favorable Pharmacokinetic Profiles: Better absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of such derivatives will allow for a deeper understanding of the pharmacophore of this compound and could pave the way for the development of novel therapeutic agents based on its unique chemical architecture.
Q & A
Q. What methodologies are recommended for the isolation and purification of Hemsloside G1 from natural sources?
Isolation requires a systematic approach:
- Extraction : Use solvent partitioning (e.g., ethanol/water mixtures) to separate polar glycosides like this compound from non-polar compounds .
- Chromatography : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by HPLC with a C18 reverse-phase column for final purification. Document solvent gradients and retention times for reproducibility .
- Purity Validation : Confirm purity via HPLC (>95% peak area) and LC-MS to detect co-eluting impurities .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
A multi-technique strategy is essential:
- NMR Spectroscopy : Perform - and -NMR with 2D experiments (HSQC, HMBC) to assign glycosidic linkages and aglycone structure .
- Mass Spectrometry : Use HR-ESI-MS to determine molecular formula (e.g., [M+Na] peaks) and tandem MS/MS for sugar sequencing .
- X-ray Crystallography : If crystallizable, compare experimental data with computational models (e.g., DFT calculations) to resolve stereochemistry .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Stress Testing : Expose the compound to heat (40–80°C), light (UV-Vis), and pH extremes (2–12) over 24–72 hours. Monitor degradation via HPLC and track kinetic stability curves .
- Data Reporting : Include raw chromatograms and degradation rates in supplementary materials to enable cross-study comparisons .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s bioactivity profiles across studies?
- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) using tools like PRISMA guidelines. Highlight methodological disparities (e.g., solvent carriers affecting solubility) .
- Dose-Response Replication : Design independent studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to verify IC values .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability and publish negative results to reduce publication bias .
Q. What experimental designs are optimal for distinguishing this compound’s in vitro mechanisms from in vivo physiological effects?
- In Vitro/In Vivo Bridging : Use pharmacokinetic profiling (e.g., ADME assays) to correlate cellular uptake with plasma concentrations in animal models .
- Tissue-Specific Analysis : Combine microdialysis (in vivo) with organoid models (in vitro) to isolate tissue-specific metabolism .
- Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with metabolomic profiling (LC-MS/MS) to identify off-target pathways activated in vivo .
Q. How can researchers design studies to investigate this compound’s synergistic interactions with other phytochemicals?
- Combinatorial Screening : Use factorial design experiments to test this compound with common co-occurring compounds (e.g., flavonoids). Calculate synergy scores via Chou-Talalay or Bliss independence models .
- Mechanistic Validation : Apply knock-out cell lines (CRISPR) or enzyme inhibitors to isolate synergistic pathways (e.g., CYP450-mediated metabolism) .
Q. What strategies are effective for integrating multi-omics data in this compound research?
- Data Harmonization : Use platforms like Galaxy or KNIME to align transcriptomic, proteomic, and metabolomic datasets. Apply batch correction for technical variability .
- Network Pharmacology : Construct compound-target-disease networks using tools like STRING or Cytoscape. Validate hub nodes via siRNA silencing .
Methodological Best Practices
- Reproducibility : Adhere to the CC-BY-SA 3.0 guidelines for open data sharing, including raw spectra, chromatograms, and statistical code in supplementary files .
- Ethical Reporting : Disclose all conflicts of interest and negative results to maintain transparency .
- Literature Review : Use systematic review protocols (e.g., PRISMA) and databases (PubMed, SciFinder) to avoid unreliable sources like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
